molecular formula C47H65N9O9 B124744 Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 CAS No. 141663-86-7

Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2

Cat. No. B124744
M. Wt: 900.1 g/mol
InChI Key: TULKQVVKMIIQFE-DWZVVYGRSA-N
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Description

“Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2” is a chemical compound with the molecular formula C47H65N9O9 and a molecular weight of 900.07 . It is also known by the synonym "GR 87389" .


Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl N- [ (2S)-1- [ [ (2S)-1- [ [ (2R)-1- [ [ (2S)-1- [ (2R)-2- [ (2S)-2- [ [ (2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3- (1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate" . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .

Scientific Research Applications

Conformational Analysis and Biological Activity

  • The compound Boc‐Trp‐(N‐Me)Nle‐Asp‐Phe‐NH2, closely related to Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2, has been studied for its conformational preferences and biological activities. It's a potent CCK‐B agonist, and its conformational analysis using NMR and molecular dynamics reveals distinct spatial orientations influencing its biological activities. This research has implications for designing nonpeptide CCK‐B agonists (Goudreau, Weng, & Roques, 1994).

Peptide Structure and Lipid Interaction

  • Research on a similar peptide, N-t-Boc-beta-Ala-Trp-Met-Gly-Phe-NH2, reveals that peptide structure and amino acid sequence significantly influence binding to phospholipid vesicles. This highlights the role of hydrophobic and electrostatic interactions in peptide-lipid binding, relevant for understanding membrane-active peptides (Surewicz & Epand, 1984).

Synthesis and Pharmacological Characterization

  • Peptides structurally related to Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 have been synthesized and characterized pharmacologically. For example, peptides like Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe- NH2 and Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 have been studied for their role in modulating the action of morphine (Yang, Fratta, Majane, & Costa, 1985).

Chemo-Enzymatic Synthesis

  • The compound Boc-Trp-Phe-NH2, similar to Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2, has been synthesized using chemo-enzymatic methods. This approach offers an efficient and green method for peptide synthesis, with implications for producing various biologically active peptides (Sun, He, Xu, Wu, & Ouyang, 2011).

Binding Affinities and CCK Analogues

  • Research into binding affinities of cyclic and linear analogues of CCK8, which includes structures similar to Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2, sheds light on the impact of peptide cyclization and sulfate groups on biological properties, particularly in terms of receptor selectivity (Charpentier, Dor, Roy, England, Pham, Durieux, & Roques, 1989).

Safety And Hazards

The safety data sheet (SDS) for “Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2” provides information on its hazards, handling and storage, exposure controls/personal protection, and more . It is advised to be used only for R&D and not for medicinal, household, or other uses .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2R)-2-[(2S)-2-[[(2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N9O9/c1-7-8-19-34(39(48)57)52-43(61)37-21-14-23-55(37)45(63)38-22-15-24-56(38)44(62)36(25-30-16-10-9-11-17-30)54-42(60)35(26-31-27-49-33-20-13-12-18-32(31)33)53-41(59)28(2)50-40(58)29(3)51-46(64)65-47(4,5)6/h9-13,16-18,20,27-29,34-38,49H,7-8,14-15,19,21-26H2,1-6H3,(H2,48,57)(H,50,58)(H,51,64)(H,52,61)(H,53,59)(H,54,60)/t28-,29-,34-,35+,36-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKQVVKMIIQFE-DWZVVYGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AB McElroy, SP Clegg, MJ Deal, GB Ewan… - Journal of medicinal …, 1992 - ACS Publications
Incorporation of D-Pro9 into substance P related peptides is known to enhance neurokinin NK-2 receptor agonist potency and selectivity with respect to other neurokinin receptors. We …
Number of citations: 89 pubs.acs.org
S Kubo, I Doe, Y Kurokawa… - Journal of pharmacological …, 2007 - jstage.jst.go.jp
… Na2SO3 was obtained from Wako Pure Chemicals (Osaka), and Boc-Ala-Ala-D-Trp-PheD-Pro-Pro-Nle-NH2 (GR83074) was from BACHEM (Bubendorf, Switzerland). 1H-(1,2,4) …
Number of citations: 103 www.jstage.jst.go.jp
NJ Spencer, A Kerrin, CA Singer, GW Hennig… - Neuroscience, 2008 - Elsevier
Rodents detect visceral pain in response to noxious levels of rectal distension. However, the mechanoreceptors that innervate the rectum and respond to noxious levels of rectal …
Number of citations: 60 www.sciencedirect.com

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